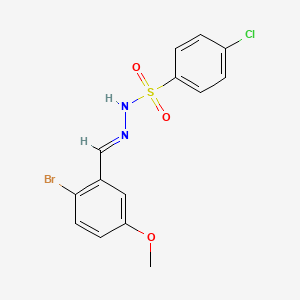![molecular formula C15H13BrFNO B5733979 2-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5733979.png)
2-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzamide derivatives, including structures related to 2-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide, involves multi-component reactions that allow for high yields and simplicity in separation processes. For example, a highly efficient green synthesis approach for N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives employs three-component reactions of isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives, showcasing the synthetic versatility of related compounds (M. Sabbaghan & Zinatossadat Hossaini, 2012).
Molecular Structure Analysis
The crystal structures of related benzamide derivatives provide insight into the molecular arrangement and intermolecular interactions. For instance, the crystal structures of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide and its bromo and iodo analogs reveal significant variations in dihedral angles between benzene rings, highlighting the influence of halogen substitution on molecular conformation (P. A. Suchetan et al., 2016).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, leading to a wide range of chemical properties. For example, the synthesis and characterization of Cu(II) and Ni(II) complexes of some 4-bromo-N-(di(alkyl/aryl)carbamothioyl) benzamide derivatives demonstrate the ability of these compounds to form stable metal complexes, which is indicative of their reactive nature and potential for forming diverse chemical structures (G. Binzet et al., 2009).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in various domains. The synthesis, crystal structure, Hirshfeld, DFT, and anticancer study of ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate provides a comprehensive analysis of physical properties, including crystallization behavior and intermolecular interactions, which are essential for understanding the compound's behavior in different environments (Vasantha Kumar et al., 2020).
Chemical Properties Analysis
The chemical properties of this compound and its derivatives, such as reactivity, stability, and interaction with other compounds, are defined by their molecular structure. Investigations into intermolecular interactions in antipyrine-like derivatives provide insight into the chemical behavior of similar benzamide compounds, detailing how hydrogen bonding, π-interactions, and electrostatic energy contribute to their stability and reactivity (A. Saeed et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
2-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFNO/c16-14-4-2-1-3-13(14)15(19)18-10-9-11-5-7-12(17)8-6-11/h1-8H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLSCPQWHSEHBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=CC=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(cycloheptylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5733899.png)
![ethyl 2-benzyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5733904.png)
![4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B5733911.png)
![2-[(4'-cyano-4-biphenylyl)oxy]-N-isopropylacetamide](/img/structure/B5733912.png)
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-N'-(2-furylmethyl)ethanediamide](/img/structure/B5733914.png)
![ethyl 1-[(1-naphthylamino)carbonyl]-4-piperidinecarboxylate](/img/structure/B5733930.png)
![2-{[4-(2,4-dimethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5733945.png)

![3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylic acid](/img/structure/B5733963.png)



![N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B5733991.png)
